molecular formula C12H15N3O B2490071 2-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol CAS No. 1600582-98-6

2-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

Cat. No.: B2490071
CAS No.: 1600582-98-6
M. Wt: 217.272
InChI Key: NHNXNBNDZOUTNP-UHFFFAOYSA-N
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Description

2-(1-(m-Tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a chemical compound built around a 1,2,3-triazole heterocycle, a scaffold renowned for its significant role in medicinal chemistry and agrochemical research . The molecular structure integrates a propan-2-ol group at the 4-position of the triazole ring and a meta-methyl substituted phenyl (m-tolyl) group at the 1-nitrogen. This specific arrangement is characteristic of a class of compounds efficiently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction known for high yield and regioselectivity, producing the 1,4-disubstituted isomer . While specific biological data for this exact meta-tolyl analog may be limited, research on structurally analogous 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ol derivatives has demonstrated promising antifungal activity against various Candida species . The antifungal profile of these compounds appears to be influenced by the substitution pattern on the phenyl ring, with halogenated derivatives, such as the 4-chlorophenyl analog, often showing enhanced efficacy . Furthermore, 1,2,3-triazole cores are frequently investigated as potential inhibitors of specific biological targets and are widely used as key building blocks in constructing more complex molecular architectures for chemical biology and drug discovery campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-(3-methylphenyl)triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-5-4-6-10(7-9)15-8-11(13-14-15)12(2,3)16/h4-8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNXNBNDZOUTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(N=N2)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, m-tolyl azide reacts with propargyl alcohol under copper(I) catalysis to form the triazole ring.

    Substitution Reaction: The resulting triazole compound undergoes a substitution reaction with a suitable reagent to introduce the propan-2-ol group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of 2-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol and Analogs

Compound Substituent Biological Activity ED₅₀ (mg/L) Melting Point (°C) Key Features References
Target (m-tolyl derivative) 1-(m-tolyl) Not explicitly reported Meta-substitution; tertiary alcohol
1a (o-tolyl derivative) 1-(o-tolyl) Antitrypanosomal 120–[range] Ortho-substitution; pale brown solid
4h (glycerol-derived) (2,2-dimethyl-1,3-dioxolan-4-yl)methyl Antifungal (vs. C. gloeosporioides) 0.83 Low cytotoxicity; no phytotoxicity
4g (glycerol-derived) Cyclohexanol-linked Antifungal (vs. C. gloeosporioides) 0.44 Highest efficacy in class
Bromophenyl analog 1-(4-bromophenyl) Commercial availability Electron-withdrawing substituent
3-Fluorophenyl analog 1-(3-fluorophenyl) Not reported Halogenated; potential enhanced bioavailability

Key Observations :

Substituent Position and Bioactivity: The o-tolyl derivative (1a) exhibits antitrypanosomal activity, while glycerol-derived analogs (4g, 4h) show superior antifungal activity compared to tebuconazole (ED₅₀: 0.44–0.83 vs. >1 mg/L) . The meta-tolyl variant’s activity remains unstudied but may occupy a middle ground in steric/electronic effects. Halogenated analogs (e.g., bromophenyl, fluorophenyl) are synthetically accessible but lack published biological data .

Physicochemical Properties: The o-tolyl derivative (1a) is a crystalline solid (mp: ~120°C), whereas glycerol-derived analogs are likely more polar, impacting solubility and bioavailability .

Synthetic Accessibility :

  • Microwave-assisted synthesis enhances efficiency for antimicrobial triazole derivatives (e.g., 2-(1-(2-methylbutyl)-1H-triazol-4-yl)propan-2-ol) .
  • Glycerol-based routes offer sustainability and scalability .

Biological Activity

2-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Triazoles are known for their diverse biological properties, including antimicrobial and anticancer activities. This article explores the synthesis, biological evaluation, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves a two-step process:

  • Formation of the Triazole Ring : The triazole ring is synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between m-tolyl azide and propargyl alcohol under copper(I) catalysis.
  • Substitution Reaction : The resulting triazole undergoes a substitution reaction to introduce the propan-2-ol moiety. This method allows for the efficient production of the compound with high yields and purity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against both Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of triazole derivatives is particularly noteworthy. Research indicates that compounds containing the triazole moiety can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. In vitro studies have demonstrated that certain triazole derivatives exhibit antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . For example, a related compound showed an IC50 value of 1.1 μM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin .

The mechanism through which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π–π interactions with these targets, enhancing binding affinity and specificity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with other related compounds:

Compound NameStructureBiological Activity
1-(1H-1,2,3-triazol-4-yl)ethanolStructureModerate antimicrobial activity
2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-olStructureAnticancer activity observed
1-(1H-1,2,3-triazol-4-yl)methanolStructureLimited biological data available

This table illustrates how structural variations can influence biological activity.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of triazole derivatives:

Case Study 1: Anticancer Evaluation
A study synthesized various triazole derivatives and tested their anticancer properties against multiple cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation through TS inhibition .

Case Study 2: Antimicrobial Testing
Another study tested triazole compounds against common bacterial strains. The results demonstrated that some derivatives exhibited strong antibacterial activity comparable to traditional antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol?

Methodological Answer: The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. Key steps:

  • Azide precursor : Prepare m-tolyl azide by reacting sodium azide with a halogenated m-tolyl derivative.
  • Alkyne precursor : Use propargyl alcohol derivatives (e.g., 2-propyn-1-ol).
  • Reaction conditions : Catalyze with CuI (5 mol%) in a 1:1 mixture of water and tert-butanol at 60°C for 12 hours.
  • Workup : Purify via column chromatography (hexane/ethyl acetate) to achieve >90% yield .

Table 1 : Representative Synthetic Yields

Precursor AzideCatalystSolventYield (%)Purity (%)
m-Tolyl azideCuIH2O/t-BuOH9094.0

Q. How is this compound characterized for structural validation?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm triazole ring formation (δ 7.8–8.2 ppm for triazole protons) and m-tolyl substituents (aromatic protons at δ 6.8–7.5 ppm).
  • HPLC : Assess purity (>94% achieved using C18 reverse-phase columns with acetonitrile/water mobile phase) .
  • Melting Point : Determine via differential scanning calorimetry (DSC). Reported mp: 120–122°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in CuAAC synthesis?

Methodological Answer: Low yields often stem from incomplete azide-alkyne coupling or catalyst deactivation. Optimize by:

  • Catalyst screening : Test Cu(I) sources (e.g., CuBr, CuOTf) at 5–10 mol% .
  • Solvent polarity : Use DMF or THF for hydrophobic intermediates; aqueous mixtures for hydrophilic systems .
  • Temperature : Increase to 80°C for sluggish reactions, but monitor for decomposition.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) .

Q. How to address contradictions in reported bioactivity data for triazole derivatives?

Methodological Answer: Discrepancies may arise from assay variability or impurity effects. Mitigate by:

  • Standardized bioassays : Use the same fungal strain (e.g., Colletotrichum gloeosporioides) and growth conditions across studies .
  • Purity validation : Ensure ≥95% purity via HPLC before testing.
  • Dose-response curves : Compare IC50 values instead of inhibition percentages. Table 2 : Antifungal Activity Comparison
CompoundIC50 (µM)Reference Standard
Triazole 4h (analog)12.3Tebuconazole (15.7)

Q. What strategies refine crystallographic data discrepancies for triazole-containing compounds?

Methodological Answer: Use SHELXL for high-resolution refinement:

  • Twinning analysis : Apply SHELXL’s TWIN command to model merohedral twinning .
  • Hydrogen placement : Assign positions via DFT-calculated geometries if neutron data are unavailable .
  • Validation tools : Check R-factors (<0.05) and electron density maps (e.g., Fo-Fc) for missing peaks .

Q. How to elucidate structure-activity relationships (SAR) for triazole-based enzyme inhibitors?

Methodological Answer: Combine kinetic assays and computational modeling:

  • Kinetic analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
  • Molecular docking : Use AutoDock Vina to predict binding modes in tyrosinase active sites (e.g., triazole stacking with His263) .
  • SAR table : Correlate substituent effects with activity.

Table 3 : Tyrosinase Inhibition by Triazole Derivatives

SubstituentIC50 (µM)Inhibition Type
2-Nitrobenzyl (6m)26.20Competitive
2-Bromobenzyl (6k)26.55Competitive

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